![molecular formula C21H19F3N2O3 B2445211 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide CAS No. 1396761-61-7](/img/structure/B2445211.png)
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide
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Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C21H19F3N2O3 and its molecular weight is 404.389. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Derivative Applications
Synthesis of Tetrahydroisoquinoline Derivatives
The synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines from enamino ketones demonstrates a method to yield tetrahydroisoquinoline derivatives with high efficiency. These compounds, including modifications to incorporate cyclopropane and other functional groups, showcase the flexibility in synthesizing structurally diverse molecules for potential applications in drug discovery and materials science (L. Tietze, R. Schimpf, & J. Wichmann, 1992).
Direct Carbonylation Methods
Research on the direct carbonylation of aminoquinoline benzamides provides insights into efficient synthetic routes for producing carbonylated derivatives. This approach allows for the introduction of carbonyl groups into the tetrahydroisoquinoline backbone, highlighting the compound's adaptability for further chemical modifications and its potential in developing novel chemical entities (L. Grigorjeva & O. Daugulis, 2014).
Advancements in Cyclization Techniques
A novel synthesis route for substituted 1-benzyloctahydroisoquinolines by acid-catalyzed cyclization of N-[2-(cyclohex-1-enyl)ethyl]-N-styrylformamides opens up possibilities for creating complex tetrahydroisoquinoline derivatives. This technique underscores the compound's utility in synthesizing diverse molecular frameworks, potentially useful in pharmacological research and material science (G. Meuzelaar et al., 1998).
Super Acid-Induced Cyclization Reactions
The use of super acids for the cyclization of chiral N-[1-methyl-2-(phenylsulfinyl)ethyl]-N-(1-phenylethyl)formamides into chiral tetrahydroisoquinolines showcases a method for controlling the stereochemistry of synthesized derivatives. This process emphasizes the compound's role in synthesizing chiral molecules, which are of great interest for developing drugs with specific enantiomeric activities (T. Saitoh et al., 2003).
properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O3/c22-21(23,24)29-18-7-4-14(5-8-18)19(27)25-17-6-3-13-9-10-26(12-16(13)11-17)20(28)15-1-2-15/h3-8,11,15H,1-2,9-10,12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGUDVIMCWDXCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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